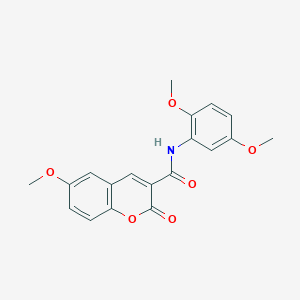

![molecular formula C14H13N3O2 B2550624 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile CAS No. 922863-10-3](/img/structure/B2550624.png)

2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various acetonitrile derivatives has been explored in several studies. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its subsequent cycloaddition to olefins to produce isoxazolines is detailed, highlighting the versatility of these compounds as synthetic building blocks . Similarly, the Bischler-Napieralski method was employed to synthesize 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, which further reacted with hydrazonoyl halides to yield pyrrolo[2,1-a]isoquinoline derivatives . Another study reports the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives through a ring transformation reaction, which also exhibited glycosidase inhibitory activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives was established from analytical and spectroscopic data, and X-ray crystallography was used for one derivative . The structural determination of N-cyanomethyl derivatives of substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles was achieved through X-ray analysis and NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of acetonitrile derivatives has been a subject of interest. For instance, the reaction of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile with various reagents led to the formation of Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates . Additionally, the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles with chloroacetonitrile resulted in new N-cyanomethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are closely related to their structure and reactivity. For example, the phosphorus-stabilized carbanions generated from (diethoxyphosphoryl)acetonitrile oxide cycloadducts can undergo various reactions such as condensation, alkylation, and oxidation, demonstrating the functional group tolerance and reactivity of these compounds . The glycosidase inhibitory activity of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives indicates their potential biological properties and relevance to medicinal chemistry .

Aplicaciones Científicas De Investigación

Structure Analysis and Chemical Synthesis

One key area of research involving 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile is its complex structure analysis and synthesis. For instance, a study by Pollesello and Nore (2003) focused on the complete structure analysis of a complex product resulting from the cyclocondensation of arylhydrazomalononitriles, showcasing the molecule's intricate structure that includes clusters of protonated and unprotonated nitrogens. This molecule, a derivative of levosimendan, highlights the importance of advanced NMR techniques in elucidating complex chemical structures (Pollesello & Nore, 2003).

Anticonvulsant and Neurotoxicity Evaluation

Another significant research application is in the field of medicinal chemistry, where derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects. Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives and tested them for their anticonvulsant activity, indicating the potential of these compounds in developing new therapeutic agents (Shaquiquzzaman et al., 2012).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer potential of related compounds. Elewa et al. (2021) synthesized new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and evaluated them for their antibacterial and antitumor activities, showing the versatility of these compounds in pharmaceutical research (Elewa et al., 2021).

Enzyme Model Studies

Furthermore, compounds structurally related to 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile have been used in studies as models for enzymes. For example, Sivasubramanian et al. (2002) investigated oxo(salen)iron complexes for their ability to oxidize organic sulfides, providing insights into enzyme mimicry and the mechanistic pathways of oxidation reactions (Sivasubramanian et al., 2002).

Propiedades

IUPAC Name |

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-2-19-12-5-3-11(4-6-12)13-7-8-14(18)17(16-13)10-9-15/h3-8H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHXEDDXHPEXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)

![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)

![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)